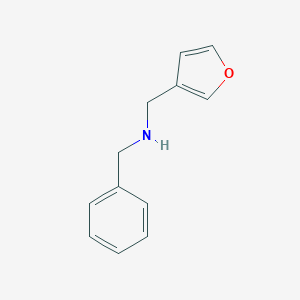
4-Metilmorfolin-2-ona
Descripción general
Descripción
4-Methylmorpholin-2-one, also known as 4-methyl-2-morpholinone, is an organic compound with the molecular formula C5H9NO2. It is a derivative of morpholine, characterized by the presence of a methyl group at the fourth position and a ketone group at the second position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Aplicaciones Científicas De Investigación
4-Methylmorpholin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical research.
Medicine: In medicinal chemistry, 4-Methylmorpholin-2-one is explored for its potential as a drug intermediate. It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers, resins, and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylmorpholin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with methyl iodide, followed by oxidation. The reaction conditions typically include the use of a solvent such as acetonitrile and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, 4-Methylmorpholin-2-one is produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylmorpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, resulting in the formation of substituted morpholinones.
Major Products:
Mecanismo De Acción
The mechanism of action of 4-Methylmorpholin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and functional groups. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it can modulate receptor activity by interacting with binding sites, leading to altered cellular responses .
Comparación Con Compuestos Similares
4-Methylmorpholine: This compound is structurally similar but lacks the ketone group at the second position.
N-Methylmorpholine: Another related compound, differing by the presence of a methyl group on the nitrogen atom.
Uniqueness: 4-Methylmorpholin-2-one stands out due to its unique combination of a methyl group and a ketone group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
IUPAC Name |
4-methylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-2-3-8-5(7)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAIBUJJZUMSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334070 | |
| Record name | N-methyl-2-morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18424-96-9 | |
| Record name | N-methyl-2-morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


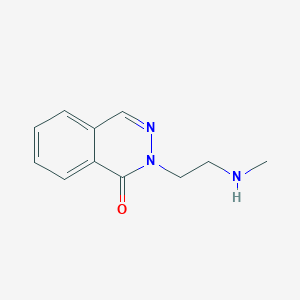
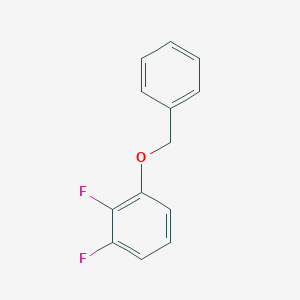
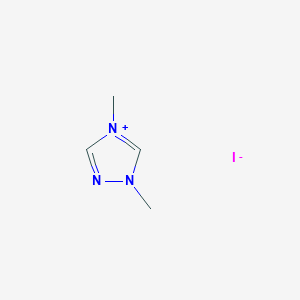



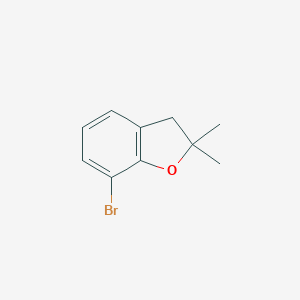

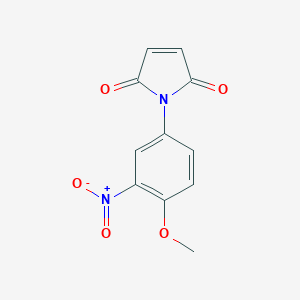
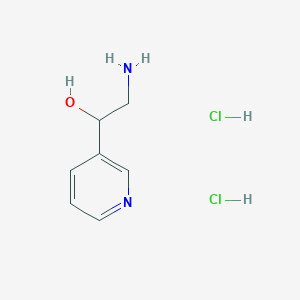
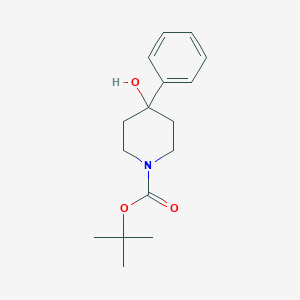
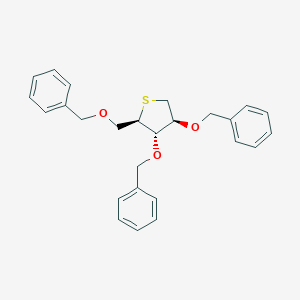
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
